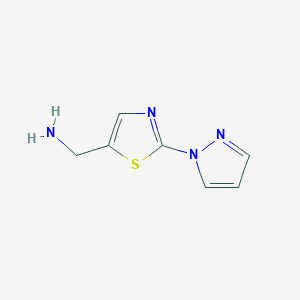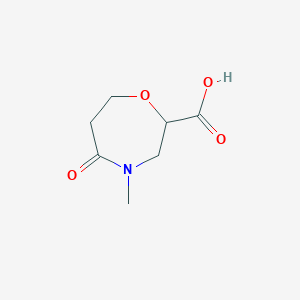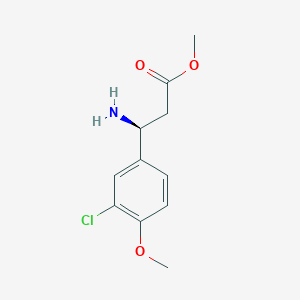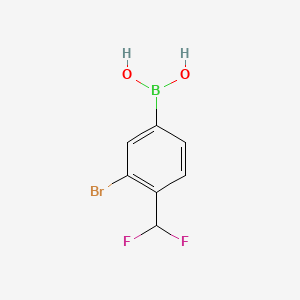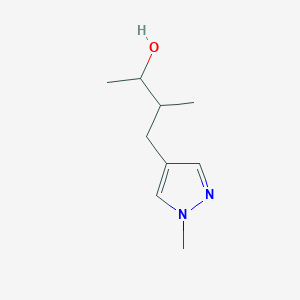
3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves multi-step reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of sodium acetate as a catalyst at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
化学反応の分析
Types of Reactions
3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki-Miyaura cross-coupling reactions and has applications in medicinal chemistry.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their antioxidant and anticancer activities.
Uniqueness
3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
3-methyl-4-(1-methylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-7(8(2)12)4-9-5-10-11(3)6-9/h5-8,12H,4H2,1-3H3 |
InChIキー |
SYEZQKXZOHTSDY-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN(N=C1)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







